molecular formula C8H6ClNO4 B046198 4-Nitrobenzyl chloroformate CAS No. 4457-32-3

4-Nitrobenzyl chloroformate

Cat. No. B046198
CAS RN: 4457-32-3
M. Wt: 215.59 g/mol
InChI Key: MHSGOABISYIYKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-nitrobenzyl chloroformate, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, involves nucleophilic substitution reactions without the need for an additional base. This process highlights the reactivity and potential utility of 4-nitrobenzyl chloroformate in synthesizing complex molecules. Key steps include the reaction of 1,2-phenylenediamine and the use of glycolic acid for cyclization to avoid minor by-products (Sparke et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds related to 4-nitrobenzyl chloroformate has been characterized by various analytical techniques, including X-ray diffraction. These studies provide insights into the structural features that influence the reactivity and stability of these compounds (Wilk et al., 2014).

Chemical Reactions and Properties

4-Nitrobenzyl chloroformate participates in a wide range of chemical reactions, including solvolytic conditions leading to the formation of benzyl chloride, benzyl alcohol, and benzyl alkyl ether. The mechanism of these reactions involves a rate-determining association within an association-dissociation pathway, highlighting the compound's versatile reactivity (Kyong et al., 2000).

Scientific Research Applications

1. Peptide Synthesis

  • Methods of Application: 4-NBC can form a stable carbamate (urethane) linkage with the amine group under mild conditions . This linkage can be cleaved with acid or base to reveal the free amine group .
  • Results or Outcomes: The use of 4-NBC as a protecting group has been reported in the synthesis of various natural products, peptides, and pharmaceuticals .

2. Preparation of Aryl Carbamates

  • Application Summary: Another application of 4-NBC is in the preparation of aryl carbamates . Aryl carbamates are important intermediates in the synthesis of various compounds, such as ureas, carbamates, and carbamoyl chlorides .
  • Methods of Application: They can be prepared by reacting an aryl amine with 4-NBC in the presence of a base, such as triethylamine or pyridine . The resulting carbamate can then be used in a variety of reactions, such as nucleophilic substitution, palladium-catalyzed cross-coupling, and carbonylation .
  • Results or Outcomes: The use of 4-NBC as a precursor for aryl carbamates has been reported in the synthesis of various heterocycles, pharmaceuticals, and agrochemicals .

3. Blocking Hydroxyl Groups in Nucleosides

  • Application Summary: 4-Nitrophenyl chloroformate is used to block hydroxyl groups in nucleosides .
  • Methods of Application: 4-NPC was applied to synthesize 4-nitrophenyl-5¢- O-tritylthymidine-3¢-carbonate in 89% yield . The obtained compound is stable enough for phosphorylation reactions and the carbonate can be removed under mild basic conditions using imidazole in aqueous organic solvents .
  • Results or Outcomes: The successful synthesis of 4-nitrophenyl-5¢- O-tritylthymidine-3¢-carbonate in 89% yield .

4. Synthesis of α-Ketoamides

  • Application Summary: 4-NBC can be used in the synthesis of α-ketoamides . α-Ketoamides are important intermediates in organic synthesis and have applications in the synthesis of various pharmaceuticals .
  • Methods of Application: The exact methods of application can vary depending on the specific reaction conditions and the desired α-ketoamide .
  • Results or Outcomes: The use of 4-NBC in the synthesis of α-ketoamides has been reported in various scientific literature .

5. Preparation of N-Acylureas

  • Application Summary: 4-NBC can be used in the preparation of N-acylureas . N-Acylureas are important intermediates in the synthesis of various compounds, such as ureas and carbamates .
  • Methods of Application: They can be prepared by reacting an amine with 4-NBC in the presence of a base . The resulting N-acylurea can then be used in a variety of reactions .
  • Results or Outcomes: The use of 4-NBC as a precursor for N-acylureas has been reported in the synthesis of various compounds .

6. Formation of Biaryl Compounds

  • Application Summary: 4-NBC can be used in the formation of biaryl compounds . Biaryl compounds are important in various fields, including pharmaceuticals and materials science .
  • Methods of Application: The exact methods of application can vary depending on the specific reaction conditions and the desired biaryl compound .
  • Results or Outcomes: The use of 4-NBC in the formation of biaryl compounds has been reported in various scientific literature .

7. Synthesis of Prodrugs of Cytotoxic Acridines

  • Application Summary: 4-NBC is used in the preparation of prodrugs of cytotoxic acridines . These prodrugs are used in conjunction with enzyme prodrugs which counter carcinoma cells .
  • Methods of Application: The exact methods of application can vary depending on the specific reaction conditions and the desired prodrug .
  • Results or Outcomes: The use of 4-NBC in the synthesis of prodrugs of cytotoxic acridines has been reported in various scientific literature .

8. Obtaining Altered Side Chain Functionalities in Peptides

  • Application Summary: 4-NBC is used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .
  • Methods of Application: The exact methods of application can vary depending on the specific reaction conditions and the desired peptide .
  • Results or Outcomes: The use of 4-NBC in obtaining altered side chain functionalities in peptides has been reported in various scientific literature .

9. Synthesis of Ureas, Carbamates, and Carbonates

  • Application Summary: 4-NBC is a coupling agent used in the synthesis of ureas, carbamates, and carbonates .
  • Methods of Application: The exact methods of application can vary depending on the specific reaction conditions and the desired compound .
  • Results or Outcomes: The use of 4-NBC in the synthesis of ureas, carbamates, and carbonates has been reported in various scientific literature .

Safety And Hazards

4-Nitrobenzyl chloroformate is toxic if inhaled, swallowed, or in contact with skin . It causes severe skin burns and eye damage . Contact with water liberates toxic gas .

Future Directions

4-NBC is a versatile reagent that can be used for a variety of reactions in organic synthesis . It is an ester of chloroformic acid and 4-nitrobenzyl alcohol, which means that it contains both a reactive chloroformyl (COCl) group and a nitro group (NO2) that can participate in various chemical processes .

properties

IUPAC Name

(4-nitrophenyl)methyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSGOABISYIYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063482
Record name Carbonochloridic acid, (4-nitrophenyl)methyl ester
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Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzyl chloroformate

CAS RN

4457-32-3
Record name 4-Nitrobenzyl chloroformate
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Record name 4-Nitrobenzyl chloroformate
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Record name Carbonochloridic acid, (4-nitrophenyl)methyl ester
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Record name Carbonochloridic acid, (4-nitrophenyl)methyl ester
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Record name 4-nitrobenzyl chloroformate
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Record name 4-NITROBENZYL CHLOROFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
Z Zhang, J Lau, HT Kuo, C Zhang… - Bioorganic & Medicinal …, 2016 - Elsevier
… The purified 2-[ 18 F]fluoroethylamine was then coupled with 4-nitrobenzyl chloroformate 3 in … 3A) by coupling 4-nitrobenzyl chloroformate 3 with 2-[ 18 F]fluoroethanol. It has been …
Number of citations: 3 www.sciencedirect.com
C Wei, Y Shen, Z Xu, S Peng, Z Yuan, Y He… - … of Photochemistry and …, 2018 - Elsevier
… probe was synthesized by decorating 4-Nitrobenzyl chloroformate moiety with naphthalimide to … , which results in the reduction of the 4-Nitrobenzyl chloroformate moiety [26], release of …
Number of citations: 13 www.sciencedirect.com
EH Jang, MK Shim, GL Kim, SH Kim, H Kang… - International Journal of …, 2020 - Elsevier
… This study describes the development of glycol chitosan nanoparticles, hydrophobically modified with 4-nitrobenzyl chloroformate and folic acid (FA), that can specifically release drugs …
Number of citations: 31 www.sciencedirect.com
J Zhen, S Tian, Q Liu, C Zheng, Z Zhang, Y Ding… - Biomaterials …, 2019 - pubs.rsc.org
… It is known that 4-nitrobenzyl chloroformate (NBCF)-modified side chains could be … -caprolactone)-block-poly(L-lysine)-graft-4-nitrobenzyl chloroformate (PCL-b-PLL-g-NBCF). As shown …
Number of citations: 29 pubs.rsc.org
MP Hay, GJ Atwell, WR Wilson, SM Pullen… - Journal of medicinal …, 2003 - ACS Publications
… of 4-nitrobenzyl chloroformate with 3a and 3b gave carbamates 4 and 14, in modest yield (Scheme 5). Similarly, reaction of 3-NBoc derivative 39 with 4-nitrobenzyl chloroformate gave …
Number of citations: 51 pubs.acs.org
AB Mauger, PJ Burke, HH Somani… - Journal of Medicinal …, 1994 - ACS Publications
… C (5) were prepared by acylation with 4-nitrobenzyl chloroformate. In the case of the … In this case, dihydro-AMD was treated with 2 equiv of 4-nitrobenzyl chloroformate, and the resulting …
Number of citations: 147 pubs.acs.org
C Asche, P Dumy, D Carrez, A Croisy… - Bioorganic & medicinal …, 2006 - Elsevier
… –dichloromethane mixture with 1 equiv of 4-nitrobenzyl chloroformate in 49% yield (Scheme 2)… using ethyl chloroformate instead of 4-nitrobenzyl chloroformate. The yield was optimized …
Number of citations: 22 www.sciencedirect.com
S Venkata, E Shamo, V Benin - Synthetic Communications®, 2009 - Taylor & Francis
… Benzyl chloroformate and 4-nitrobenzyl chloroformate were purchased from Acros Organics… Benzyl chloroformate (3a, 0.54 g, 3.18 mmol, 0.45 mL) or 4-nitrobenzyl chloroformate (3b, …
Number of citations: 2 www.tandfonline.com
J Kidd, K Maiden, JB Morgan - Tetrahedron, 2016 - Elsevier
… The flask was cooled to 0 C where 4-nitrobenzyl chloroformate (4.67 g, 21 mmol) in 10 mL of THF was added dropwise. The mixture was stirred at 0 C for 1 h and then diluted with 30 …
Number of citations: 8 www.sciencedirect.com
BM Sykes, MP Hay, D Bohinc-Herceg… - Journal of the …, 2000 - pubs.rsc.org
… Reaction of the N-methylaminophenyl acetates 17a–d with 4-nitrobenzyl chloroformate gave the nitrobenzyl carbamates 18a–d which were hydrolysed under basic conditions to give …
Number of citations: 35 pubs.rsc.org

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